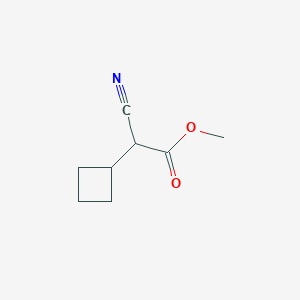
1-Chloro-4-(2-fluoroethanesulfonyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-Chloro-4-(2-fluoroethanesulfonyl)benzene” are not available, general methods for synthesizing similar compounds involve nucleophilic substitution reactions . For example, chlorobenzene can react with a concentrated sodium hydroxide solution at temperatures above 350 ºC to form phenol .Applications De Recherche Scientifique
Solubility and Reactivity Studies
- A study explored the solubility of a closely related compound, 1-fluoro-4-(methylsulfonyl)benzene, in various organic solvents at different temperatures. This research provides insights into the solubility characteristics that could be relevant for 1-Chloro-4-(2-fluoroethanesulfonyl)benzene in organic synthesis or material science applications (C. Qian, Yayun Wang, & Xinzhi Chen, 2014).
Nucleophilic Substitution Reactions
- The interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with various nucleophiles demonstrates the high reactivity of such compounds due to electron-withdrawing groups. This study is valuable for understanding the chemical behavior of fluorosulfonyl and chlorobenzene groups in nucleophilic substitution reactions, which could be extrapolated to the compound (A. A. Filatov, V. Boiko, & Y. Yagupolskii, 2012).
Fluorescence Applications
- Research on benzene derivatives for fluorescent dyes and luminescent materials highlighted a novel architecture based on benzene, which demonstrates high emission and photostability. This suggests potential applications of similar structured compounds like 1-Chloro-4-(2-fluoroethanesulfonyl)benzene in developing new fluorescent materials (Teruo Beppu, Kosuke Tomiguchi, A. Masuhara, Yong‐Jin Pu, & H. Katagiri, 2015).
Proton Exchange Membranes
- The synthesis of fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures was reported for highly conducting and stable proton exchange membranes. Such research indicates the importance of fluorosulfonyl groups in enhancing the performance of materials for energy applications, relevant to the functionalities present in 1-Chloro-4-(2-fluoroethanesulfonyl)benzene (Dong-Hyeon Kim, I. Park, & Dong-Hoon Lee, 2020).
Propriétés
IUPAC Name |
1-chloro-4-(2-fluoroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXIJOLZVQIOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2-fluoroethanesulfonyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)

